molecular formula C13H16O4 B012186 Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate CAS No. 103897-42-3

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate

Cat. No. B012186
M. Wt: 236.26 g/mol
InChI Key: FUFBZYFYTPPYLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate and similar compounds typically involves reactions that yield complex structures with significant biological activities. For instance, reactions utilizing ethoxymethylene compounds and activated methylene compounds under acidic or basic conditions lead to the formation of 2H-pyran-2-ones and fused pyran-2-ones, showcasing a variety of synthetic routes and intermediates in the synthesis of complex organic molecules (Kočevar et al., 1992).

Molecular Structure Analysis

The crystal and molecular structures of compounds similar to Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate reveal intricate details about their configuration. Single crystal X-ray diffraction data have been utilized to confirm the structures, highlighting the importance of disorder in the molecules and weak intermolecular interactions that influence crystal packing stability (Kaur et al., 2012).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Anticoagulants : Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate is utilized as an important intermediate in the synthesis of anticoagulant drugs like apixaban. Its X-ray powder diffraction data is crucial for ensuring purity and effectiveness in the synthesis process (Wang, Suo, Zhang, Hou, & Li, 2017).

  • Antibacterial Activity : This compound is involved in the synthesis of novel 1,3,4-Oxadiazoles, which have shown potential antibacterial activity. Its role in creating such derivatives opens avenues in antibiotic development (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

  • Diverse Compound Synthesis : It plays a part in the diversity-oriented synthesis of substituted Tetrahydropyrones. These compounds can be screened against various biological targets, making them significant in medicinal chemistry (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Biological and Chemical Processes

Pharmaceutical Applications

  • Anti-HIV-1 Activity : Derivatives synthesized from Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate have been evaluated for their anti-HIV-1 activity, indicating its importance in antiviral drug development (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).

  • Enzymatic Synthesis for Pharmaceutical Intermediates : The compound is used in enzyme-catalyzed asymmetric synthesis to produce optically active esters, which are important pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).

properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-11(14)10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFBZYFYTPPYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542194
Record name Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate

CAS RN

103897-42-3
Record name Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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